molecular formula C9H4ClN3 B11904657 6-Chloroquinazoline-4-carbonitrile

6-Chloroquinazoline-4-carbonitrile

Cat. No.: B11904657
M. Wt: 189.60 g/mol
InChI Key: QQDARZJTRNURRW-UHFFFAOYSA-N
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Description

6-Chloroquinazoline-4-carbonitrile is an organic compound with the molecular formula C9H4ClN3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is notable for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinazoline-4-carbonitrile typically involves the reaction of 2-chloroquinazoline with cyanide sources. One common method is the cyanation of 2-chloroquinazoline using potassium cyanide in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an organic solvent such as dimethyl sulfoxide or dimethylformamide.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Chloroquinazoline-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and alkoxides.

    Catalysts: Transition metal catalysts such as palladium or copper.

    Solvents: Dimethyl sulfoxide, dimethylformamide, and ethanol.

Major Products: The major products formed from these reactions include substituted quinazolines, which have significant applications in medicinal chemistry .

Scientific Research Applications

6-Chloroquinazoline-4-carbonitrile is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 6-Chloroquinazoline-4-carbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit certain enzymes and receptors involved in cancer cell proliferation . The presence of the chloro and cyano groups enhances its binding affinity to these targets, leading to effective inhibition of biological pathways.

Comparison with Similar Compounds

  • 4-Chloroquinazoline-6-carbonitrile
  • 6-Chloroquinazoline-2,4(1H,3H)-dione
  • 6-Substituted quinazoline-2-thiols

Uniqueness: 6-Chloroquinazoline-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other quinazoline derivatives, it offers a balance of stability and reactivity, making it a valuable intermediate in synthetic and medicinal chemistry .

Properties

Molecular Formula

C9H4ClN3

Molecular Weight

189.60 g/mol

IUPAC Name

6-chloroquinazoline-4-carbonitrile

InChI

InChI=1S/C9H4ClN3/c10-6-1-2-8-7(3-6)9(4-11)13-5-12-8/h1-3,5H

InChI Key

QQDARZJTRNURRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC=N2)C#N

Origin of Product

United States

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